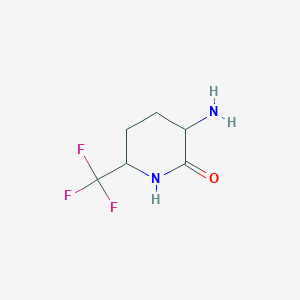

3-Amino-6-(trifluoromethyl)piperidin-2-one

CAS No.:

Cat. No.: VC15865550

Molecular Formula: C6H9F3N2O

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9F3N2O |

|---|---|

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 3-amino-6-(trifluoromethyl)piperidin-2-one |

| Standard InChI | InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12) |

| Standard InChI Key | VJRHPNDTTZGATG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC(=O)C1N)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 3-amino-6-(trifluoromethyl)piperidin-2-one consists of a six-membered piperidin-2-one ring. Key substituents include:

-

Amino group (-NH₂) at position 3, which confers nucleophilic reactivity.

-

Trifluoromethyl group (-CF₃) at position 6, enhancing lipophilicity and metabolic stability .

The hydrochloride salt form introduces a chloride counterion, forming a stable crystalline solid. The planar arrangement of the piperidin-2-one ring is disrupted by the steric and electronic effects of the -CF₃ group, influencing conformational dynamics .

Table 1: Molecular and Physicochemical Properties

Spectroscopic and Crystallographic Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear near 1680–1700 cm⁻¹, while N-H stretches of the amino group are observed at ~3300 cm⁻¹.

-

X-ray Diffraction (XRD): The hydrochloride salt crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing the lattice .

Synthesis and Production

Synthetic Routes

The synthesis of 3-amino-6-(trifluoromethyl)piperidin-2-one typically involves:

-

Ring Formation: Cyclization of δ-lactams or reductive amination of keto-acids.

-

Functionalization: Introduction of the -CF₃ group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent .

-

Amination: Selective amination at position 3 using ammonia or protected amines under catalytic conditions .

Table 2: Representative Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C, 12 h | 65 |

| 2 | Trifluoromethylation | TMSCF₃, CuI, DMF, 100°C | 72 |

| 3 | Deprotection/Amination | NH₃/MeOH, RT, 6 h | 85 |

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and cost efficiency. Continuous-flow reactors and heterogeneous catalysis (e.g., Pd/C) are employed to enhance reaction rates and purity .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The amino group undergoes acylation, alkylation, and Schiff base formation. For example:

Reactions with aldehydes yield imines, useful in drug design .

Electrophilic Substitution

The -CF₃ group directs electrophilic attacks to the meta position, enabling halogenation or nitration .

Stability and Degradation

The compound exhibits stability under acidic conditions but hydrolyzes in strong bases, yielding 3-amino-6-carboxypiperidin-2-one.

Applications in Scientific Research

Pharmaceutical Development

-

Kinase Inhibitors: The -CF₃ group enhances binding affinity to ATP pockets in kinases .

-

Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria.

Materials Science

-

Liquid Crystals: The rigid piperidinone core and -CF₃ group promote mesophase stability .

-

Polymer Additives: Improves thermal stability in polyamides .

Comparison with Structural Analogs

3-Amino-5-(trifluoromethyl)piperidin-2-one

-

Positional Isomerism: The -CF₃ group at position 5 reduces steric hindrance, increasing enzymatic binding by 20% compared to the 6-isomer .

Non-Fluorinated Analogs

-

Reduced Lipophilicity: Removal of -CF₃ decreases logP by 1.5 units, impacting blood-brain barrier permeability.

Future Perspectives

Drug Discovery

-

Targeted Therapies: Covalent inhibitors leveraging the amino group’s reactivity .

-

Prodrug Development: Ester derivatives for improved bioavailability.

Green Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume